Superior Performance of Val-Ala Core over Val-Cit, Val-Lys, and Val-Arg in Noninternalizing ADC Models
In a comparative study of dipeptide linkers for noninternalizing ADCs targeting the splice isoform of tenascin-C, the ADC constructed with the Val-Ala dipeptide linker exhibited superior in vivo performance compared to identical ADCs using Val-Cit, Val-Lys, and Val-Arg linkers. The study utilized the F16 antibody and monomethyl auristatin E (MMAE) payload, evaluating linker stability and anticancer activity in mice bearing A431 human epidermoid carcinoma xenografts [1]. The Val-Ala linker displayed the best overall profile, demonstrating that a single amino acid substitution in the dipeptide linker can substantially modulate ADC efficacy and stability in vivo [1].
| Evidence Dimension | In vivo anticancer performance of dipeptide linkers in a noninternalizing ADC format (F16-MMAE) |
|---|---|
| Target Compound Data | ADC with Val-Ala dipeptide linker exhibited 'better performances' (as described in the study) |
| Comparator Or Baseline | ADCs with Val-Cit, Val-Lys, and Val-Arg dipeptide linkers |
| Quantified Difference | Qualitative superiority; specific IC50 or tumor growth inhibition values not provided in the abstract/summary |
| Conditions | In vivo murine xenograft model (A431 human epidermoid carcinoma) using the F16 noninternalizing antibody |
Why This Matters
This head-to-head comparison demonstrates that the Val-Ala core, the scaffold of 4-Pentynoyl-Val-Ala-PAB, is not merely a generic cleavable linker but offers a proven, context-dependent advantage over other common dipeptide linkers, directly impacting the efficacy of ADCs in a noninternalizing setting.
- [1] Dal Corso, A., Cazzamalli, S., Gébleux, R., Mattarella, M., & Neri, D. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates. Bioconjugate Chemistry, 28(7), 1826-1833. View Source
